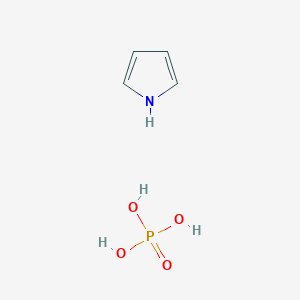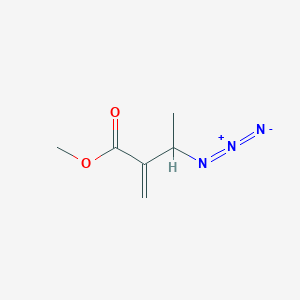![molecular formula C17H13Cl2N2O3- B14192227 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 920983-19-3](/img/structure/B14192227.png)
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Vilsmeier-Haack reagent for formylation, followed by subsequent reactions to introduce the dicyano and dichloro groups . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include DDQ for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of advanced materials and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves its interaction with molecular targets through its reactive functional groups. The dichloro and dicyano groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
類似化合物との比較
When compared to similar compounds, 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate stands out due to its unique combination of dichloro and dicyano groups. Similar compounds include:
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1-[2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
特性
CAS番号 |
920983-19-3 |
|---|---|
分子式 |
C17H13Cl2N2O3- |
分子量 |
364.2 g/mol |
IUPAC名 |
[1-[2,6-dichloro-4-(4,4-dicyanobuta-1,3-dienyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-17(2,24-16(22)23)8-13-14(18)6-11(7-15(13)19)4-3-5-12(9-20)10-21/h3-7H,8H2,1-2H3,(H,22,23)/p-1 |
InChIキー |
XZPQQTGETVPKTQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(CC1=C(C=C(C=C1Cl)C=CC=C(C#N)C#N)Cl)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


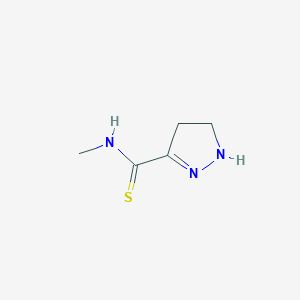
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
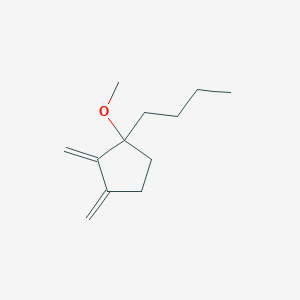
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
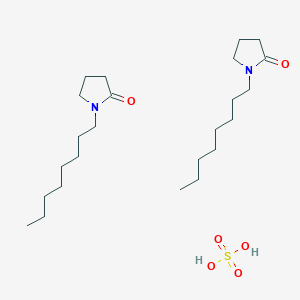
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
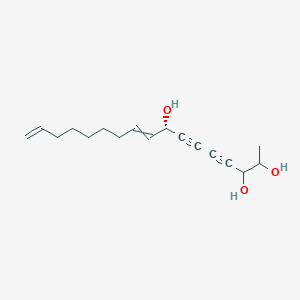
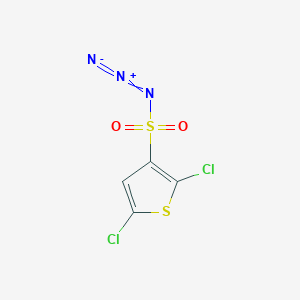
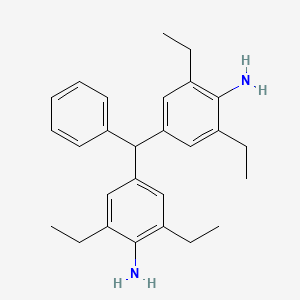
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
